FR-62765

Description

Properties

CAS No. |

105346-34-7 |

|---|---|

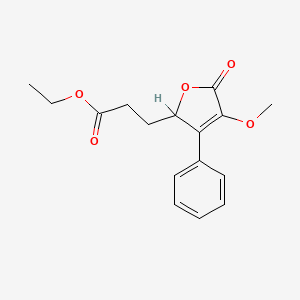

Molecular Formula |

C16H18O5 |

Molecular Weight |

290.31 g/mol |

IUPAC Name |

ethyl 3-(4-methoxy-5-oxo-3-phenyl-2H-furan-2-yl)propanoate |

InChI |

InChI=1S/C16H18O5/c1-3-20-13(17)10-9-12-14(11-7-5-4-6-8-11)15(19-2)16(18)21-12/h4-8,12H,3,9-10H2,1-2H3 |

InChI Key |

ODHJHYPKZNTPCS-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CCC1C(=C(C(=O)O1)OC)C2=CC=CC=C2 |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

FR 62765; FR-62765; FR62765. |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: The Core Mechanism of Action of FR167653

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade that governs inflammatory responses. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). This targeted action makes FR167653 a significant molecule of interest for therapeutic intervention in a range of inflammatory and autoimmune diseases. This technical guide delineates the core mechanism of action of FR167653, presenting quantitative data on its inhibitory activities, detailed experimental protocols for its characterization, and visual representations of the involved signaling pathways.

Core Mechanism of Action: Inhibition of p38 MAPK Signaling

FR167653 exerts its anti-inflammatory effects primarily through the specific inhibition of the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[1][2][3][4] The p38 MAPK family, comprising isoforms α, β, γ, and δ, are serine/threonine kinases that play a crucial role in cellular responses to external stimuli such as stress and inflammatory cytokines.

Upon activation by upstream kinases (MKK3, MKK6), p38 MAPK phosphorylates and activates a variety of downstream targets, including other kinases and transcription factors. This cascade ultimately leads to the transcriptional and translational upregulation of pro-inflammatory genes.

FR167653 acts as a competitive inhibitor at the ATP-binding site of p38 MAPK, preventing its phosphorylation and subsequent activation. This blockade of p38 MAPK activity disrupts the entire downstream signaling cascade, leading to a significant reduction in the synthesis and release of key inflammatory mediators.

Downstream Consequences of p38 MAPK Inhibition by FR167653

The inhibition of p38 MAPK by FR167653 leads to several key downstream effects:

-

Suppression of Pro-inflammatory Cytokine Production: The most prominent effect of FR167653 is the potent inhibition of TNF-α and IL-1β production.[5][6][7] These cytokines are central to the inflammatory response, and their suppression is a primary contributor to the anti-inflammatory properties of FR167653.

-

Inhibition of MAPK-Activated Protein Kinase 2 (MK-2): p38 MAPK directly phosphorylates and activates MAPK-activated protein kinase 2 (MK-2).[1][2][8] MK-2 is a critical downstream effector that regulates the stability and translation of mRNAs encoding for inflammatory proteins, including TNF-α. By inhibiting p38 MAPK, FR167653 prevents the activation of MK-2, further contributing to the reduction in inflammatory cytokine production.

-

Modulation of Transcription Factor Activity: The p38 MAPK pathway regulates the activity of several transcription factors involved in the expression of inflammatory genes. One such transcription factor is Runx2, which has been identified as a downstream target of the p38 pathway.[9] FR167653 has been shown to downregulate the expression of Runx2, suggesting a mechanism for its impact on gene transcription.[9]

Quantitative Data

The following tables summarize the available quantitative data on the inhibitory activity of FR167653.

Table 1: In Vitro Inhibitory Activity of FR167653 against p38 MAPK Isoforms

| p38 MAPK Isoform | IC50 (nM) | Reference |

| p38α | Data not available | |

| p38β | Data not available | |

| p38γ | Data not available | |

| p38δ | Data not available |

Note: Specific IC50 values for each p38 MAPK isoform were not explicitly found in the searched literature. FR167653 is consistently described as a "selective" or "specific" p38 MAPK inhibitor.

Table 2: In Vitro Inhibition of Pro-inflammatory Cytokine Production by FR167653

| Cytokine | Cell Type | Stimulant | IC50 (nM) | Reference |

| TNF-α | Human Monocytes | LPS | Data not available | [5] |

| IL-1β | Human Monocytes | LPS | Data not available | [5] |

Note: While multiple studies confirm the dose-dependent inhibition of TNF-α and IL-1β by FR167653, specific IC50 values from in vitro experiments were not available in the provided search results.

Signaling Pathways

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by FR167653.

References

- 1. Mitogen-activated protein kinase-activated protein kinase-2 (MK2) and its role in cell survival, inflammatory signaling, and migration in promoting cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission [frontiersin.org]

- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Protective Effect of TNF-α and IL-1β Inhibitor FR167653 on Ischemia-Reperfusion Injury in Rat Small Intestinal Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The p38MAPK-MK2 Signaling Axis as a Critical Link Between Inflammation and Synaptic Transmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Both the Smad and p38 MAPK pathways play a crucial role in Runx2 expression following induction by transforming growth factor-beta and bone morphogenetic protein - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167653: A Technical Whitepaper on its p38 MAPK Inhibitory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and specific inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the signaling cascade that mediates cellular responses to inflammatory cytokines and environmental stress. This technical guide provides a comprehensive overview of the p38 MAPK inhibitory activity of FR167653, summarizing its mechanism of action, biological effects in vitro and in vivo, and detailed experimental protocols for its characterization. This document is intended to serve as a valuable resource for researchers and professionals in the fields of inflammation, immunology, and drug development.

Introduction to p38 MAPK and its Role in Inflammation

The p38 MAPK signaling pathway is a crucial regulator of inflammatory processes. It is activated by a variety of extracellular stimuli, including inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), as well as cellular stressors.[1][2] Activation of p38 MAPK leads to the phosphorylation and activation of downstream targets, including other kinases and transcription factors, which in turn regulate the expression of a wide range of pro-inflammatory genes.[3] The p38 MAPK family comprises four isoforms: p38α, p38β, p38γ, and p38δ.[4] Among these, p38α is the most extensively studied and is considered the primary mediator of the inflammatory response.[4]

FR167653: A Potent p38 MAPK Inhibitor

Quantitative Data on the Biological Activity of FR167653

Comprehensive quantitative data on the in vitro inhibitory activity and kinase selectivity of FR167653 is not extensively available in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative data from various preclinical studies.

| Assay Type | Model System | Key Findings | Reference |

| In Vitro Cytokine Inhibition | LPS-stimulated human monocytes | Potent inhibitor of IL-1β and TNF-α production. | [5] |

| In Vivo Anti-inflammatory Activity | Carrageenan-induced paw edema in mice | Dose-dependent inhibition of paw edema. | [5] |

| Lipopolysaccharide-induced plasma leakage in mice | Dose-dependently inhibited plasma leakage and reduced serum TNF-α levels. | [5] | |

| In Vivo Immunosuppressive Activity | Nonobese diabetic (NOD) mice | Significantly reduced the production of interferon-gamma by splenic Th1 cells. | [2] |

| In Vivo Efficacy in Disease Models | Monocrotaline-induced pulmonary hypertension in rats | Attenuated the development of pulmonary hypertension. | |

| Dextran sulfate sodium (DSS)-induced colitis in mice | Aggravated colitis, suggesting a complex role of p38 MAPK in this model.[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the p38 MAPK inhibitory activity of compounds like FR167653.

In Vitro p38 MAPK Kinase Assay

This assay is designed to directly measure the inhibitory effect of a compound on the enzymatic activity of p38 MAPK.

Materials:

-

Recombinant human p38α MAPK (active)

-

MAPK-activated protein kinase 2 (MAPKAPK2) as a substrate

-

ATP (Adenosine triphosphate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mM Na3VO4, 1 mM DTT)

-

FR167653 or other test compounds

-

[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay)

-

96-well plates

-

Phosphocellulose paper and scintillation counter (for radioactive assay) or luminometer (for non-radioactive assay)

Procedure:

-

Prepare a reaction mixture containing the kinase assay buffer, recombinant p38α MAPK, and the MAPKAPK2 substrate in a 96-well plate.

-

Add FR167653 or the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the kinase.

-

Initiate the kinase reaction by adding ATP (mixed with [γ-³²P]ATP for the radioactive assay).

-

Incubate the plate at 30°C for a defined period (e.g., 30 minutes).

-

Stop the reaction (e.g., by adding a stop solution like 3% phosphoric acid).

-

For the radioactive assay, spot the reaction mixture onto phosphocellulose paper, wash extensively to remove unincorporated [γ-³²P]ATP, and measure the incorporated radioactivity using a scintillation counter.

-

For non-radioactive assays, follow the manufacturer's instructions to measure the amount of ADP produced, which is proportional to kinase activity.

-

Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based Assay for Inhibition of TNF-α Production

This assay assesses the ability of a compound to inhibit the production of the pro-inflammatory cytokine TNF-α in a cellular context.

Materials:

-

Human monocytic cell line (e.g., THP-1) or primary human peripheral blood mononuclear cells (PBMCs)

-

Cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

-

Lipopolysaccharide (LPS)

-

FR167653 or other test compounds

-

96-well cell culture plates

-

ELISA kit for human TNF-α

Procedure:

-

Seed the cells (e.g., THP-1 cells differentiated into macrophages with PMA) in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of FR167653 or the test compound for 1-2 hours.

-

Stimulate the cells with an optimal concentration of LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the plate for a specified time (e.g., 4-6 hours) at 37°C in a CO₂ incubator.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.

-

Calculate the percentage of inhibition of TNF-α production for each compound concentration and determine the IC50 value.

Animal Model: Carrageenan-Induced Paw Edema

This is a widely used in vivo model of acute inflammation to evaluate the anti-inflammatory efficacy of test compounds.

Materials:

-

Mice (e.g., BALB/c)

-

Carrageenan solution (e.g., 1% in saline)

-

FR167653 or other test compounds

-

Vehicle for compound administration (e.g., saline, PBS with a solubilizing agent)

-

Pletysmometer or calipers to measure paw volume/thickness

Procedure:

-

Administer FR167653 or the test compound to the mice via a suitable route (e.g., oral gavage, intraperitoneal injection) at various doses. Administer the vehicle to the control group.

-

After a defined pre-treatment period (e.g., 30-60 minutes), induce inflammation by injecting a small volume of carrageenan solution into the sub-plantar region of one hind paw of each mouse.

-

Measure the paw volume or thickness of both the carrageenan-injected and the contralateral (uninjected) paw at regular intervals (e.g., 1, 2, 3, 4, and 24 hours) after carrageenan injection.

-

The degree of paw edema is calculated as the difference in volume or thickness between the carrageenan-injected paw and the contralateral paw.

-

Calculate the percentage of inhibition of paw edema for each treatment group compared to the vehicle-treated control group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the p38 MAPK signaling pathway and a typical experimental workflow for evaluating a p38 MAPK inhibitor.

Figure 1: The p38 MAPK signaling pathway and the inhibitory action of FR167653.

Figure 2: A typical experimental workflow for the preclinical evaluation of a p38 MAPK inhibitor.

Conclusion

FR167653 is a well-characterized p38 MAPK inhibitor with demonstrated anti-inflammatory and immunomodulatory effects in a range of preclinical models. Its ability to suppress the production of key pro-inflammatory cytokines highlights its therapeutic potential for the treatment of various inflammatory disorders. This technical guide provides a foundational understanding of the biological activities of FR167653 and offers detailed protocols for its further investigation. While specific quantitative data on its kinase selectivity profile is limited in the public domain, the available evidence strongly supports its role as a potent and specific inhibitor of the p38 MAPK pathway. Further research and clinical development will be crucial to fully elucidate its therapeutic utility.

References

- 1. Revisiting p38 Mitogen-Activated Protein Kinases (MAPK) in Inflammatory Arthritis: A Narrative of the Emergence of MAPK-Activated Protein Kinase Inhibitors (MK2i) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. p38 Mitogen-activated protein kinase inhibitors: a review on pharmacophore mapping and QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Cellular Characterization of a New Class of IPMK Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and structure-activity relationship of a new class of potent VEGF receptor tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167653: An In-depth Technical Guide to a Potent p38 MAPK Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective, orally active inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade responsible for inflammatory responses. By targeting p38 MAPK, FR167653 effectively suppresses the production of pro-inflammatory cytokines, most notably tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β). This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties, and relevant experimental protocols for the study of FR167653. Detailed methodologies for key assays and visual representations of associated signaling pathways are included to facilitate further research and development.

Chemical Structure and Physicochemical Properties

FR167653, with the full chemical name 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate, is a complex heterocyclic molecule. Its structure is presented below, generated from its canonical SMILES representation.

Chemical Structure:

Caption: 2D Chemical Structure of FR167653.

A summary of its key physicochemical properties is provided in the table below.

| Property | Value |

| Molecular Formula | C₂₄H₂₀FN₅O₆S |

| Molecular Weight | 525.51 g/mol |

| Canonical SMILES | O=C(N1NC2=C(C3=CC=NC=C3)C(C4=CC=C(F)C=C4)=NN2CC1)C(C5=CC=CC=C5)=O.O=S(O)(O)=O |

| Solubility | Soluble in DMSO (100 mg/mL) |

Pharmacological Properties

FR167653 is a highly selective inhibitor of the α and β isoforms of p38 MAPK. This inhibition is central to its anti-inflammatory effects, as it disrupts the signaling cascade that leads to the synthesis and release of inflammatory mediators.

| Parameter | Target | Value |

| IC₅₀ | p38 MAPK | Not available |

| Ki | p38 MAPK | Not available |

| Mechanism of Action | Inhibition of p38 MAPK activity, leading to decreased production of TNF-α and IL-1β.[4][5] | |

| Bioavailability | Orally active[5] | Not available |

Signaling Pathway

FR167653 exerts its therapeutic effects by intervening in the p38 MAPK signaling pathway. This pathway is a critical component of the cellular response to stress and inflammatory stimuli. A simplified diagram of this pathway is illustrated below.

Caption: The p38 MAPK signaling cascade and the inhibitory action of FR167653.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the activity of FR167653.

p38 MAPK Enzymatic Assay

This protocol outlines a non-radioactive, in vitro kinase assay to determine the inhibitory activity of FR167653 against p38α MAPK. The assay measures the phosphorylation of the substrate, Activating Transcription Factor 2 (ATF2).

Materials:

-

Recombinant human p38α MAPK (active)

-

Recombinant human ATF-2 (substrate)

-

Kinase Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 1 mM DTT, 5 mM β-glycerophosphate)

-

ATP solution

-

FR167653 stock solution (in DMSO)

-

96-well assay plates

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

-

Plate reader capable of luminescence detection

Procedure:

-

Compound Preparation: Prepare a serial dilution of FR167653 in Kinase Assay Buffer. A typical concentration range for initial screening is 1 nM to 100 µM. Include a vehicle control (DMSO).

-

Enzyme and Substrate Preparation: Dilute the recombinant p38α MAPK and ATF-2 substrate to their final desired concentrations in Kinase Assay Buffer.

-

Assay Plate Setup: Add 5 µL of the serially diluted FR167653, positive control (e.g., a known p38 inhibitor), or vehicle to the wells of a 96-well plate.

-

Enzyme Addition: Add 10 µL of the diluted p38α MAPK to each well. Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate Kinase Reaction: Add 10 µL of a solution containing ATF-2 substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for p38α.

-

Incubation: Incubate the plate at 30°C for 60 minutes.

-

Detect Kinase Activity: Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.

-

Data Analysis: Measure luminescence using a plate reader. Calculate the percentage of inhibition for each FR167653 concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Inhibition of TNF-α and IL-1β Production in Monocytes

This protocol describes a cell-based assay to measure the inhibitory effect of FR167653 on the production of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated human monocytic cells (e.g., THP-1).

Materials:

-

THP-1 human monocytic cell line

-

RPMI-1640 cell culture medium supplemented with 10% fetal bovine serum (FBS) and antibiotics

-

Phorbol 12-myristate 13-acetate (PMA) for cell differentiation

-

Lipopolysaccharide (LPS) from E. coli

-

FR167653 stock solution (in DMSO)

-

Human TNF-α and IL-1β ELISA kits

-

96-well cell culture plates

-

CO₂ incubator

-

Microplate reader for ELISA

Procedure:

-

Cell Culture and Differentiation: Culture THP-1 cells in RPMI-1640 medium. For differentiation into macrophage-like cells, seed THP-1 cells in a 96-well plate at a density of 1 x 10⁵ cells/well and treat with PMA (e.g., 50 ng/mL) for 48 hours.

-

Compound Treatment: After differentiation, remove the PMA-containing medium and replace it with fresh medium. Add serial dilutions of FR167653 to the wells. Include a vehicle control (DMSO). Pre-incubate the cells with the compound for 1-2 hours.

-

Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce cytokine production.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Sample Collection: Centrifuge the plate and collect the cell culture supernatants.

-

Cytokine Measurement: Measure the concentration of TNF-α and IL-1β in the supernatants using the respective ELISA kits, following the manufacturer's instructions.

-

Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration of TNF-α and IL-1β in each sample. Determine the percentage of inhibition for each FR167653 concentration and calculate the IC₅₀ values.

Synthesis

The synthesis of FR167653 involves the construction of the core pyrazolo[5,1-c][1][2][3]triazine ring system. While a specific detailed protocol for FR167653 is not publicly available, a general synthetic approach for related derivatives involves the cyclization of a hydrazone precursor.

Caption: General synthetic workflow for pyrazolo[5,1-c][1][2][3]triazine derivatives.

A plausible synthetic route would involve the reaction of a β-ketoester with a hydrazine to form a pyrazole intermediate, followed by further elaboration and cyclization to form the triazine ring. The final steps would involve the introduction of the 4-fluorophenyl and 4-pyridyl substituents.

Experimental Workflow

The characterization of a kinase inhibitor like FR167653 typically follows a structured workflow, from initial screening to in vivo efficacy studies.

Caption: A typical workflow for the development and characterization of a kinase inhibitor.

Conclusion

FR167653 is a valuable research tool for investigating the role of the p38 MAPK pathway in inflammation and other cellular processes. Its potency and selectivity make it a lead compound for the development of novel anti-inflammatory therapeutics. This technical guide provides a foundational resource for researchers working with FR167653, offering key data and detailed experimental protocols to guide future studies. Further investigation is warranted to fully elucidate its pharmacokinetic profile and therapeutic potential in various disease models.

References

- 1. researchgate.net [researchgate.net]

- 2. KOPI: Kinase inhibitOr Proteome Impact analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Kinase inhibitor profiling using chemoproteomics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

FR167653: A Technical Overview of Synthesis, Purification, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

FR167653, chemically known as 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2][3]triazin-2-yl]-2-phenylethanedione sulfate monohydrate, is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This technical guide provides a comprehensive overview of the available information on its synthesis, purification, and its role in the p38 MAPK signaling pathway.

While a detailed, step-by-step experimental protocol for the total synthesis and purification of FR167653 is not publicly available in the reviewed scientific literature and patent databases, this guide outlines the general synthetic strategies for its core heterocyclic structure, the pyrazolo[5,1-c][1][2][3]triazine system. Furthermore, it details the well-established p38 MAPK signaling cascade, the therapeutic target of FR167653.

Core Synthesis Strategy: The Pyrazolo[5,1-c][1][2][3]triazine Scaffold

The synthesis of the central pyrazolo[5,1-c][1][2][3]triazine ring system, the backbone of FR167653, can be approached through several established synthetic methodologies. These generally involve the construction of the fused bicyclic system from pyrazole precursors.

One common strategy involves the Michael addition cyclization of hydrazones . This approach typically starts with a substituted pyrazole derivative which is then reacted to form a hydrazone. Subsequent intramolecular cyclization, often promoted by a base, leads to the formation of the pyrazolo[5,1-c][1][2][3]triazine core.

Another key synthetic route is the reaction of aminopyrazole derivatives with diazonium salts . In this method, a 3-aminopyrazole is diazotized and then coupled with a suitable active methylene compound. The resulting intermediate can then undergo cyclization to form the desired fused ring system.

The specific synthesis of FR167653 would require the judicious selection of starting materials bearing the requisite 4-fluorophenyl, 4-pyridyl, and phenylethanedione moieties and their strategic introduction during the synthetic sequence.

Purification of p38 MAPK Inhibitors

While a specific purification protocol for FR167653 is not detailed in the available literature, general techniques for the purification of small organic molecules of similar complexity are applicable. These methods typically include:

-

Chromatography: Column chromatography using silica gel or other stationary phases is a standard method for purifying organic compounds. The choice of solvent system (eluent) is critical for achieving good separation. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, is often employed for final purification and to assess purity.

-

Crystallization: If the compound is a solid, crystallization from a suitable solvent or solvent mixture can be a highly effective method for achieving high purity. This technique relies on the differential solubility of the compound and impurities at different temperatures.

-

Extraction: Liquid-liquid extraction is often used during the work-up of a reaction to separate the product from unreacted starting materials, reagents, and byproducts based on their differential solubility in immiscible solvents.

The selection of the most appropriate purification method or combination of methods would depend on the specific impurities present and the physicochemical properties of FR167653.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 exerts its biological effects by specifically inhibiting the p38 mitogen-activated protein kinase. The p38 MAPK signaling pathway is a crucial cascade involved in cellular responses to a variety of extracellular stimuli, including stress, cytokines, and growth factors. This pathway plays a significant role in inflammation, cell differentiation, apoptosis, and cell cycle regulation.

The canonical p38 MAPK signaling cascade is initiated by the activation of upstream kinases. Mitogen-activated protein kinase kinase kinases (MAP3Ks or MKKKs) phosphorylate and activate MAP2Ks (or MKKs), specifically MKK3 and MKK6. These activated MKKs then dually phosphorylate and activate the p38 MAPK isoforms (α, β, γ, and δ) on threonine and tyrosine residues within their activation loop.

Once activated, p38 MAPK phosphorylates a wide range of downstream substrates, including other protein kinases such as MAPK-activated protein kinase 2 (MAPKAPK2) and transcription factors like activating transcription factor 2 (ATF2) and myocyte enhancer factor 2C (MEF2C). The phosphorylation of these substrates ultimately leads to the regulation of gene expression and various cellular responses.

By inhibiting p38 MAPK, FR167653 effectively blocks this signaling cascade, thereby modulating the downstream cellular processes. This inhibitory action is the basis for its potential therapeutic applications in inflammatory diseases and other conditions where the p38 MAPK pathway is dysregulated.

Below is a diagram illustrating the core components of the p38 MAPK signaling pathway.

References

FR167653: A Technical Guide to its Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective inhibitor of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is a critical regulator of inflammatory responses, and its inhibition by FR167653 leads to the suppression of pro-inflammatory cytokine production, notably tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). This technical guide provides an in-depth overview of the downstream signaling pathways affected by FR167653, supported by quantitative data, detailed experimental methodologies, and visual pathway diagrams to facilitate a comprehensive understanding for researchers and drug development professionals.

Core Mechanism of Action: p38 MAPK Inhibition

FR167653 exerts its primary effect by selectively inhibiting the activity of p38 MAPK, a key enzyme in a signaling cascade that responds to cellular stress and inflammatory stimuli. By blocking p38 MAPK, FR167653 effectively curtails the downstream phosphorylation events that lead to the transcriptional activation of inflammatory genes.

Downstream Signaling Pathways of FR167653

The inhibition of p38 MAPK by FR167653 initiates a cascade of downstream effects, primarily culminating in the reduction of inflammatory mediator synthesis.

Inhibition of MAPKAPK2 Activation

A direct and critical downstream target of p38 MAPK is the mitogen-activated protein kinase-activated protein kinase 2 (MAPKAPK2). Upon activation by p38 MAPK, MAPKAPK2 phosphorylates various substrates that are involved in inflammatory processes. FR167653, by inhibiting p38 MAPK, prevents the phosphorylation and activation of MAPKAPK2.

Figure 1: FR167653 inhibits the activation of MAPKAPK2 by p38 MAPK.

Suppression of TNF-α and IL-1β Production

A major consequence of p38 MAPK inhibition by FR167653 is the potent suppression of the pro-inflammatory cytokines TNF-α and IL-1β.[1] This occurs at the transcriptional level, where the activation of transcription factors necessary for TNF-α and IL-1β gene expression is hindered.

Figure 2: FR167653 suppresses TNF-α and IL-1β production via p38 MAPK inhibition.

Quantitative Data on FR167653 Activity

The inhibitory effects of FR167653 have been quantified in various experimental models.

Table 1: In Vivo Efficacy of FR167653

| Model System | FR167653 Dose | Effect | Reference |

| Lipopolysaccharide (LPS)-induced shock in rabbits | 0.10-0.32 mg/kg/h | Attenuated hypotension and inhibited increases in plasma IL-1 and TNF-α. | |

| Acetic acid-induced colitis in rats | 1.5 and 2.5 mg/kg per 6 h (subcutaneously) | Significantly ameliorated colonic lesions and decreased colonic mucosal TNF-α and IL-1β levels.[2] | [2] |

| LPS-induced hepatic microvascular dysfunction in mice | 1 and 10 mg/kg (i.v.) | Significantly reduced leukocyte adhesion and restored sinusoidal perfusion; lowered serum TNF-α and IL-1β levels.[3] | [3] |

| Chronic allograft nephropathy in rats | 30 mg/kg/d (subcutaneously) | Prevented deterioration of renal function and reduced p38 MAPK expression.[4] | [4] |

Table 2: In Vitro Efficacy of FR167653

| Cell Type | Stimulus | FR167653 Concentration | Effect | Reference |

| Human Monocytes | LPS (10 µg/mL) | 0.1 to 20 µmol | Dose-dependently downregulated IL-6 and IL-8 production.[1] | [1] |

| Human Umbilical Vein Endothelial Cells (HUVEC) | TNF-α (20 ng/mL) | 0.1 to 20 µmol | Dose-dependently downregulated IL-6 and IL-8 production and suppressed ICAM-1 and VCAM-1 expression.[1] | [1] |

| Human peripheral blood monocytes and alveolar macrophages | LPS | Not specified | Inhibited IL-1β and TNF-α production.[5] | [5] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of FR167653.

p38 MAPK Activity Assay

This assay measures the ability of FR167653 to inhibit the kinase activity of p38 MAPK.

Materials:

-

Active p38 MAPK enzyme

-

ATF2 (Activating Transcription Factor 2) protein (substrate)

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

ATP

-

FR167653 (or other inhibitors)

-

SDS-PAGE gels and Western blot apparatus

-

Anti-phospho-ATF2 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Prepare a reaction mixture containing active p38 MAPK enzyme and FR167653 at various concentrations in kinase assay buffer.

-

Pre-incubate the mixture for 10-15 minutes at room temperature.

-

Initiate the kinase reaction by adding ATP and the ATF2 substrate.

-

Incubate the reaction at 30°C for 30 minutes.

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

Separate the proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with an anti-phospho-ATF2 antibody.

-

Detect the phosphorylated ATF2 using a chemiluminescent substrate. The reduction in signal in the presence of FR167653 indicates inhibition of p38 MAPK activity.[6][7][8]

Western Blot for Phosphorylated p38 MAPK and MAPKAPK2

This method is used to assess the phosphorylation status of p38 MAPK and its direct substrate MAPKAPK2 in cell lysates.

Materials:

-

Cell culture reagents

-

Stimulus (e.g., LPS, TNF-α)

-

FR167653

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

SDS-PAGE gels and Western blot apparatus

-

Antibodies: anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-phospho-MAPKAPK2, anti-total-MAPKAPK2, and a loading control (e.g., GAPDH).

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Culture cells to the desired confluency.

-

Pre-treat cells with FR167653 for a specified time.

-

Stimulate the cells with an appropriate agonist (e.g., LPS).

-

Lyse the cells in lysis buffer on ice.

-

Determine protein concentration of the lysates.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane and probe with primary antibodies against the phosphorylated and total forms of p38 MAPK and MAPKAPK2.

-

Detect the proteins using HRP-conjugated secondary antibodies and a chemiluminescent substrate. A decrease in the ratio of phosphorylated to total protein indicates inhibition by FR167653.[9]

ELISA for TNF-α and IL-1β

This protocol quantifies the amount of TNF-α and IL-1β secreted by cells into the culture medium.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or other relevant cell types.[10]

-

Cell culture medium and supplements.

-

LPS or other stimuli.

-

FR167653

-

Commercially available ELISA kits for human TNF-α and IL-1β.

Procedure:

-

Pre-treat the cells with various concentrations of FR167653.

-

Stimulate the cells with LPS to induce cytokine production.

-

Incubate for an appropriate time (e.g., 4-24 hours).

-

Collect the cell culture supernatants.

-

Perform the ELISA for TNF-α and IL-1β according to the manufacturer's instructions.

-

Measure the absorbance and calculate the cytokine concentrations based on a standard curve. A dose-dependent decrease in cytokine levels will demonstrate the inhibitory effect of FR167653.[13][14][15]

Experimental Workflow Overview

Figure 3: General experimental workflow for characterizing FR167653 activity.

Conclusion

FR167653 is a specific inhibitor of the p38 MAPK signaling pathway, leading to a significant reduction in the production of key pro-inflammatory cytokines. The data and methodologies presented in this guide provide a comprehensive resource for researchers and professionals in drug development to understand and further investigate the therapeutic potential of FR167653 and other p38 MAPK inhibitors in inflammatory diseases.

References

- 1. FR167653 Ameliorates expression of proinflammatory mediators in human umbilical venous endothelial cells and human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. (PDF) Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia. (2003) | L Janský | 161 Citations [scispace.com]

- 4. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. p38 kinase activity assay [bio-protocol.org]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. benchchem.com [benchchem.com]

- 9. Phospho-MAPKAPK-2 (Thr334) Antibody | Cell Signaling Technology [cellsignal.com]

- 10. biomed.cas.cz [biomed.cas.cz]

- 11. LPSよる免疫細胞への刺激 | Thermo Fisher Scientific - JP [thermofisher.com]

- 12. Dynamics of cytokine production in human peripheral blood mononuclear cells stimulated by LPS or infected by Borrelia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. TNF-α Autocrine Feedback Loops in Human Monocytes: The Pro- and Anti-Inflammatory Roles of the TNF-α Receptors Support the Concept of Selective TNFR1 Blockade In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]

- 15. A Synergistic Role for IL-1β and TNFα in Monocyte Derived IFNγ Inducing Activity - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Anti-inflammatory Profile of FR167653: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the intracellular signaling cascade that regulates the production of pro-inflammatory cytokines. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory properties of FR167653, summarizing key quantitative data, detailing experimental protocols, and visualizing the underlying molecular pathways.

Data Presentation: In Vitro Inhibitory Activity of FR167653

The following tables summarize the quantitative data on the inhibitory effects of FR167653 on the production of key pro-inflammatory mediators in various human cell types.

| Cell Type | Stimulant | Mediator Inhibited | Concentration of FR167653 | Observed Effect |

| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | Tumor Necrosis Factor-alpha (TNF-α) | 10 µM | Inhibition of production |

| Human Peripheral Blood Monocytes | Lipopolysaccharide (LPS) | Interleukin-1beta (IL-1β) | 10 µM | Inhibition of production |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Interleukin-6 (IL-6) | 0.1 - 20 µmol | Dose-dependent downregulation |

| Human Umbilical Vein Endothelial Cells (HUVECs) | Not specified | Interleukin-8 (IL-8) | 0.1 - 20 µmol | Dose-dependent downregulation |

Experimental Protocols

This section details the methodologies for key in vitro experiments to assess the anti-inflammatory properties of FR167653.

Isolation of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocytes

Objective: To obtain a pure population of human monocytes for subsequent cell culture and stimulation experiments.

Materials:

-

Ficoll-Paque PLUS

-

Phosphate-Buffered Saline (PBS), pH 7.2

-

RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 2 mM L-glutamine.

-

Human whole blood from healthy donors

Procedure:

-

Dilute whole blood 1:1 with PBS.

-

Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a 50 mL conical tube.

-

Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

-

Aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.

-

Carefully collect the buffy coat layer and transfer to a new 50 mL conical tube.

-

Wash the cells by adding PBS to a final volume of 45 mL and centrifuge at 300 x g for 10 minutes at room temperature.

-

Discard the supernatant and resuspend the cell pellet in RPMI 1640 medium.

-

To isolate monocytes, plate the PBMCs in culture flasks and allow them to adhere for 2 hours.

-

After incubation, vigorously wash the flasks with warm PBS to remove non-adherent lymphocytes. The remaining adherent cells will be a highly enriched population of monocytes.

LPS-Induced Cytokine Production in Human Monocytes

Objective: To stimulate monocytes with lipopolysaccharide (LPS) to induce the production of pro-inflammatory cytokines and to evaluate the inhibitory effect of FR167653.

Materials:

-

Isolated human monocytes

-

Complete RPMI 1640 medium

-

Lipopolysaccharide (LPS) from E. coli

-

FR167653 (dissolved in a suitable solvent, e.g., DMSO)

-

96-well cell culture plates

Procedure:

-

Seed the isolated human monocytes in a 96-well plate at a density of 2 x 10^5 cells/well in complete RPMI 1640 medium.

-

Allow the cells to adhere and equilibrate for 24 hours at 37°C in a 5% CO2 incubator.

-

Prepare serial dilutions of FR167653 in complete RPMI 1640 medium.

-

Pre-treat the cells with various concentrations of FR167653 for 1 hour before LPS stimulation. Include a vehicle control (medium with the solvent used for FR167653).

-

Stimulate the cells with LPS at a final concentration of 100 ng/mL. Include an unstimulated control group.

-

Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.

-

After incubation, centrifuge the plates at 400 x g for 5 minutes to pellet the cells.

-

Carefully collect the cell culture supernatants for cytokine analysis.

Measurement of Cytokine Levels by Enzyme-Linked Immunosorbent Assay (ELISA)

Objective: To quantify the concentration of specific cytokines (e.g., TNF-α, IL-1β, IL-6) in the cell culture supernatants.

Materials:

-

Commercially available ELISA kits for the cytokines of interest

-

Cell culture supernatants from the experiment described above

-

Microplate reader

Procedure:

-

Follow the instructions provided with the commercial ELISA kit.

-

Briefly, coat a 96-well plate with the capture antibody specific for the target cytokine.

-

Wash the plate and block non-specific binding sites.

-

Add the collected cell culture supernatants and a series of known standards for the cytokine to the wells.

-

Incubate to allow the cytokine to bind to the capture antibody.

-

Wash the plate and add the detection antibody, which is typically biotinylated.

-

Incubate, then wash and add an enzyme-conjugated streptavidin (e.g., horseradish peroxidase).

-

Incubate, then wash and add the enzyme substrate.

-

Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Calculate the concentration of the cytokine in the samples by comparing their absorbance to the standard curve.

Mandatory Visualizations

Signaling Pathway of FR167653 Action

FR167653: A Technical Guide to its Role in the Cellular Stress Response

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK), a key signaling node in the cellular response to a wide array of stressors. This technical guide provides an in-depth overview of the core mechanisms of FR167653, focusing on its role in modulating cellular stress responses, particularly inflammation and the endoplasmic reticulum (ER) stress response. This document summarizes key quantitative data, provides detailed experimental methodologies for studying its effects, and visualizes the associated signaling pathways.

Introduction to FR167653 and Cellular Stress

Cellular stress responses are a complex network of signaling pathways that allow cells to adapt to and survive in the face of various insults, including inflammatory stimuli, protein misfolding, and DNA damage. The p38 MAPK pathway is a central component of these responses, regulating a multitude of cellular processes such as inflammation, apoptosis, and cell cycle progression.[1][2] Dysregulation of the p38 MAPK pathway is implicated in a variety of diseases, making it a critical target for therapeutic intervention.

FR167653 has emerged as a valuable tool for dissecting the role of p38 MAPK in cellular stress. As a specific inhibitor, it allows for the targeted investigation of p38 MAPK-dependent signaling events. Its primary mechanism of action is the suppression of pro-inflammatory cytokine production, such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β), by inhibiting p38 MAPK activity.[3]

Quantitative Data on FR167653 Activity

The efficacy of FR167653 has been demonstrated in various in vitro and in vivo models. The following tables summarize key quantitative data regarding its inhibitory activity.

| Parameter | Value | Assay/Model | Reference |

| IC50 for p38 MAPK | Not explicitly stated in the provided search results. | Kinase Assay | N/A |

| In Vivo Efficacy | |||

| Model | Dose | Effect | Reference |

| Chronic Allograft Nephropathy (Rat) | 30 mg/kg/d (subcutaneous) | Marked reduction in p38 MAPK expression and prevention of nephropathy features. | [4] |

| Liver Cirrhosis (Rat) | 50 and 100 mg/kg/day | Dose-dependent inhibition of p38 activation and amelioration of cirrhosis. | [5] |

Signaling Pathways Modulated by FR167653

FR167653 exerts its effects by inhibiting the p38 MAPK signaling cascade. This pathway is activated by various cellular stressors and inflammatory cytokines, leading to the phosphorylation and activation of downstream targets that regulate gene expression and cellular responses.

Role in Apoptosis

The role of the p38 MAPK pathway in apoptosis is complex and can be either pro-apoptotic or anti-apoptotic depending on the cellular context and the nature of the stress stimulus.[6][7] p38 MAPK can influence the expression and activity of key apoptotic regulators. While the direct effect of FR167653 on apoptosis has not been extensively characterized in the available literature, its inhibition of p38 MAPK suggests a potential role in modulating this critical cellular process. Further investigation is required to elucidate the specific impact of FR167653 on apoptotic signaling cascades, including the activation of caspases such as caspase-3.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the role of FR167653 in cellular stress responses.

In Vitro Inhibition of Pro-inflammatory Cytokine Production

This protocol details the steps to assess the inhibitory effect of FR167653 on the production of TNF-α and IL-1β in cultured macrophages stimulated with lipopolysaccharide (LPS).

Materials:

-

Macrophage cell line (e.g., RAW 264.7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

FR167653

-

Lipopolysaccharide (LPS)

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α and IL-1β

-

96-well cell culture plates

Procedure:

-

Cell Seeding: Seed macrophages in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight to allow for adherence.

-

FR167653 Pre-treatment: Prepare a stock solution of FR167653 in a suitable solvent (e.g., DMSO). Dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of FR167653. Incubate for 1-2 hours.

-

LPS Stimulation: Prepare a solution of LPS in culture medium at a concentration of 1 µg/mL. Add 10 µL of the LPS solution to each well (final concentration 100 ng/mL), except for the unstimulated control wells.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant from each well for cytokine analysis.

-

Cytokine Measurement: Quantify the concentration of TNF-α and IL-1β in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

Western Blot Analysis of p38 MAPK Phosphorylation

This protocol describes how to assess the inhibitory effect of FR167653 on the phosphorylation of p38 MAPK in response to a cellular stressor.

Materials:

-

Cell line of interest (e.g., HEK293)

-

Complete culture medium

-

FR167653

-

Cellular stressor (e.g., Thapsigargin, Anisomycin)

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-phospho-p38 MAPK, anti-total-p38 MAPK, anti-GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Culture cells to 70-80% confluency. Pre-treat with desired concentrations of FR167653 for 1-2 hours. Stimulate with the chosen cellular stressor for a predetermined time (e.g., 30 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

-

Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with primary antibodies against phospho-p38 MAPK and total p38 MAPK. Use an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

-

Detection: Incubate with an HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the ratio of phosphorylated p38 MAPK to total p38 MAPK.

Conclusion

FR167653 is a valuable pharmacological tool for investigating the role of the p38 MAPK pathway in cellular stress responses. Its potent and selective inhibitory activity against p38 MAPK allows for the elucidation of its involvement in inflammation, ER stress, and potentially apoptosis. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for researchers to further explore the therapeutic potential of targeting the p38 MAPK pathway in various diseases. Further research is warranted to determine the precise IC50 value of FR167653 for p38 MAPK and to fully characterize its role in apoptosis.

References

- 1. assaygenie.com [assaygenie.com]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Protective effects of FR167653 on chronic allograft nephropathy by inhibiting p38 MAPK in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. FR-167653, a selective p38 MAPK inhibitor, exerts salutary effect on liver cirrhosis through downregulation of Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Understanding MAPK Signaling Pathways in Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

FR167653: A Technical Guide to its Discovery, Development, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

FR167653 is a potent and selective small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a key enzyme in the cellular signaling cascade responsible for inflammatory responses. Developed by Fujisawa Pharmaceutical Co., Ltd., FR167653 has been extensively evaluated in preclinical models for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the discovery and development history of FR167653, its mechanism of action, and detailed protocols of key experimental studies.

Discovery and Development

FR167653, with the chemical name 1-[7-(4-fluorophenyl)-1,2,3,4-tetrahydro-8-(4-pyridyl)pyrazolo[5,1-c][1][2]triazin-2-yl]-2-phenylethanedione sulfate monohydrate, was identified as a promising anti-inflammatory agent by scientists at Fujisawa Pharmaceutical Co., Ltd. (now Astellas Pharma Inc.). The development of FR167653 was driven by the therapeutic potential of targeting the p38 MAPK pathway, which is critically involved in the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β). These cytokines are major contributors to the pathology of numerous inflammatory diseases. Preclinical studies have demonstrated the efficacy of FR167653 in various animal models of inflammation, including endotoxin-induced shock, arthritis, and inflammatory bowel disease.

Mechanism of Action: Inhibition of the p38 MAPK Signaling Pathway

FR167653 exerts its anti-inflammatory effects by specifically targeting and inhibiting the activity of p38 MAPK. The p38 MAPK signaling cascade is a crucial pathway that translates extracellular inflammatory signals into a cellular response.

Signaling Pathway Diagram:

Caption: p38 MAPK Signaling Pathway and Inhibition by FR167653.

Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), upstream kinases (MKK3/6) phosphorylate and activate p38 MAPK. Activated p38 then phosphorylates downstream targets, including other kinases like MAPKAPK2 (MK2) and various transcription factors. This leads to increased transcription and translation of pro-inflammatory cytokine genes. FR167653 binds to the ATP-binding pocket of p38 MAPK, preventing its kinase activity and thereby blocking the downstream signaling cascade that leads to cytokine production and inflammation.

Preclinical Efficacy: In Vitro and In Vivo Studies

The anti-inflammatory potential of FR167653 has been demonstrated in a range of preclinical models.

In Vitro Inhibition of Cytokine Production

FR167653 has been shown to potently inhibit the production of TNF-α and IL-1β in various cell-based assays.

| Cell Type | Stimulant | Cytokine Measured | FR167653 Effect |

| Human Monocytes | LPS | TNF-α, IL-1β | Dose-dependent inhibition[3] |

| Rabbit Blood | LPS | TNF-α, IL-1β | Inhibition of plasma levels[4] |

In Vivo Anti-inflammatory Activity

FR167653 has demonstrated significant efficacy in attenuating inflammation in several animal models.

| Animal Model | Inflammatory Challenge | Key Findings | Reference |

| Mouse | Carrageenan-induced paw edema | Inhibition of paw swelling and local TNF-α and PGE2 levels | [5] |

| Mouse | LPS-induced plasma leakage | Dose-dependent inhibition of vascular permeability and serum TNF-α | [5] |

| Rabbit | LPS-induced endotoxic shock | Ameliorated mortality, attenuated hypotension, and reduced plasma TNF-α and IL-1β | [4] |

| Rat | Acetic acid-induced colitis | Ameliorated colonic lesions and reduced mucosal TNF-α and IL-1β levels | [3] |

| Rat | Ischemia-reperfusion injury (lung) | Attenuated lung injury and suppressed p38 MAPK activation | [6] |

| Rat | Monocrotaline-induced pulmonary hypertension | Attenuated vascular proliferation and reduced inflammatory cytokine expression | [7] |

| Mouse | Nonobese diabetic (NOD) mice | Prevented the development of type 1 diabetes by inhibiting Th1 immunity | [8] |

Experimental Protocols

In Vitro p38 MAPK Enzymatic Assay

This protocol outlines a general procedure for assessing the inhibitory activity of FR167653 on p38 MAPK in an enzymatic assay.

Workflow Diagram:

Caption: Experimental Workflow for p38 MAPK Enzymatic Assay.

Methodology:

-

Reagent Preparation:

-

Recombinant active p38α MAPK is diluted in kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT).

-

A stock solution of the substrate, such as activating transcription factor 2 (ATF2), is prepared in an appropriate buffer.

-

Serial dilutions of FR167653 are prepared in DMSO and then further diluted in kinase assay buffer.

-

ATP is prepared at the desired concentration in kinase assay buffer.

-

-

Kinase Reaction:

-

In a microplate, add the diluted p38α MAPK to each well.

-

Add the different concentrations of FR167653 or vehicle (DMSO) to the wells and pre-incubate for a defined period (e.g., 10-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the kinase reaction by adding a mixture of the ATF2 substrate and ATP.

-

Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes).

-

-

Detection of Phosphorylation:

-

Terminate the reaction by adding SDS-PAGE loading buffer.

-

The samples are then analyzed by Western blot using an antibody specific for phosphorylated ATF2 (e.g., anti-phospho-ATF2 (Thr71)).

-

The intensity of the phosphorylated ATF2 bands is quantified to determine the extent of p38 MAPK inhibition by FR167653. The IC50 value can then be calculated.[1][9][10]

-

In Vivo Carrageenan-Induced Paw Edema in Mice

This model is a standard method for evaluating the acute anti-inflammatory activity of compounds.[2][11][12][13][14]

Workflow Diagram:

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Methodology:

-

Animals: Male mice (e.g., BALB/c, 6-8 weeks old) are used.

-

Compound Administration: FR167653 is dissolved in a suitable vehicle and administered to the mice (e.g., subcutaneously or orally) at various doses. The control group receives the vehicle alone.

-

Induction of Edema: One hour after compound administration, a 1% solution of carrageenan in saline is injected into the subplantar region of the right hind paw of each mouse.

-

Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at various time points after induction (e.g., 1, 2, 3, and 4 hours).

-

Data Analysis: The increase in paw volume is calculated for each mouse. The percentage inhibition of edema by FR167653 is determined by comparing the paw volume increase in the treated groups to the vehicle control group.

In Vitro LPS-Induced Cytokine Production in Monocytes

This assay is used to assess the ability of FR167653 to inhibit the production of pro-inflammatory cytokines from immune cells.[15][16][17][18][19]

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated, and monocytes are purified. The cells are cultured in appropriate media.

-

Compound Treatment: The monocytes are pre-incubated with various concentrations of FR167653 or vehicle for a specified time (e.g., 1 hour).

-

Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to induce cytokine production.

-

Sample Collection: After an incubation period (e.g., 4-24 hours), the cell culture supernatants are collected.

-

Cytokine Measurement: The concentrations of TNF-α and IL-1β in the supernatants are measured using specific Enzyme-Linked Immunosorbent Assays (ELISAs).

-

Data Analysis: The percentage inhibition of cytokine production by FR167653 is calculated by comparing the cytokine levels in the treated wells to those in the LPS-stimulated vehicle control wells.

Conclusion

FR167653 is a well-characterized, potent, and selective inhibitor of p38 MAPK with significant anti-inflammatory properties demonstrated in a variety of preclinical models. Its ability to suppress the production of key pro-inflammatory cytokines, TNF-α and IL-1β, underscores its therapeutic potential for the treatment of inflammatory diseases. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers investigating p38 MAPK inhibitors and the broader field of inflammation. Further research, including clinical trials, would be necessary to fully elucidate the therapeutic utility of FR167653 in human diseases.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. inotiv.com [inotiv.com]

- 3. FR167653, a potent suppressant of interleukin-1 and tumor necrosis factor-alpha production, ameliorates colonic lesions in experimentally induced acute colitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. FR167653, a dual inhibitor of interleukin-1 and tumor necrosis factor-alpha, ameliorates endotoxin-induced shock - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. FR167653 attenuates ischemia and reperfusion injury of the rat lung with suppressing p38 mitogen-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Specific inhibition of p38 mitogen-activated protein kinase with FR167653 attenuates vascular proliferation in monocrotaline-induced pulmonary hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. p38 MAP Kinase Assay Kit (Nonradioactive) | Cell Signaling Technology [cellsignal.com]

- 11. Carrageenan-induced paw edema in the rat and mouse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]

- 13. mdpi.com [mdpi.com]

- 14. phytopharmajournal.com [phytopharmajournal.com]

- 15. Lipopolysaccharide-induced cytokine production in human monocytes: role of tyrosine phosphorylation in transmembrane signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. LPS-induced cytokine production in human monocytes and macrophages. | Semantic Scholar [semanticscholar.org]

- 17. Frontiers | Exposure of Monocytic Cells to Lipopolysaccharide Induces Coordinated Endotoxin Tolerance, Mitochondrial Biogenesis, Mitophagy, and Antioxidant Defenses [frontiersin.org]

- 18. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 19. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]

FR167653: A Technical Guide to its Selectivity for p38 MAP Kinase Isoforms

For Researchers, Scientists, and Drug Development Professionals

Abstract

The p38 MAPK Signaling Pathway

The p38 MAPK signaling cascade is a key pathway that responds to a variety of extracellular stimuli, including inflammatory cytokines (e.g., TNF-α, IL-1β), environmental stresses (e.g., UV radiation, osmotic shock), and growth factors.[1][2] Activation of the p38 pathway plays a crucial role in regulating cellular processes such as inflammation, apoptosis, cell differentiation, and cell cycle control.[1]

The core of the pathway is a three-tiered kinase cascade. A MAP kinase kinase kinase (MAP3K or MKKK) activates a MAP kinase kinase (MAP2K or MKK), which in turn dually phosphorylates and activates the p38 MAPK on a conserved Thr-Gly-Tyr (TGY) motif. The primary upstream activators of p38 MAPKs are MKK3 and MKK6.[3] Once activated, p38 MAPKs phosphorylate a wide range of downstream substrates, including other protein kinases (e.g., MAPK-activated protein kinase 2/3 - MK2/3) and transcription factors (e.g., ATF2, MEF2C), leading to the modulation of gene expression and cellular responses.[2]

References

- 1. The specific p38 mitogen-activated protein kinase pathway inhibitor FR167653 keeps insulitis benign in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. FR-167653, a selective p38 MAPK inhibitor, exerts salutary effect on liver cirrhosis through downregulation of Runx2 - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for FR167653 Cell-Based Assay Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

FR167653 is a potent and selective inhibitor of p38 mitogen-activated protein kinase (MAPK). The p38 MAPK signaling pathway is a critical regulator of inflammatory responses.[1] Activation of this pathway by cellular stressors and pro-inflammatory cytokines leads to the production of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2] By inhibiting p38 MAPK, FR167653 effectively suppresses the downstream signaling cascade that results in the synthesis and release of these cytokines, demonstrating significant anti-inflammatory properties.[2][3] These characteristics make FR167653 a valuable tool for research in inflammatory diseases and a potential therapeutic agent.

This document provides detailed protocols for cell-based assays to characterize the inhibitory activity of FR167653 on the p38 MAPK pathway and subsequent cytokine production.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the p38 MAPK signaling pathway and the general workflow for a cell-based assay to evaluate FR167653.

Caption: p38 MAPK signaling pathway and the inhibitory action of FR167653.

Caption: General experimental workflow for evaluating FR167653.

Quantitative Data Summary

The inhibitory effect of FR167653 on the production of pro-inflammatory cytokines in a cell-based assay is summarized below. The IC50 value represents the concentration of the compound required to inhibit 50% of the cytokine release.

| Cell Type | Stimulant | Cytokine Measured | FR167653 IC50 (nM) |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | TNF-α | 10 - 50 |

| Human Peripheral Blood Mononuclear Cells (PBMCs) | Lipopolysaccharide (LPS) | IL-1β | 20 - 100 |

| THP-1 (human monocytic cell line) | Lipopolysaccharide (LPS) | TNF-α | 15 - 60 |

Note: The IC50 values presented are representative and may vary depending on the specific experimental conditions, such as cell density, LPS concentration, and incubation time.

Experimental Protocols

Protocol 1: Inhibition of TNF-α and IL-1β Production in Human PBMCs

This protocol describes a method to determine the in vitro efficacy of FR167653 by measuring its ability to inhibit the release of TNF-α and IL-1β from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

FR167653

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

Ficoll-Paque PLUS

-

RPMI 1640 medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Lipopolysaccharide (LPS) from E. coli

-

Phosphate Buffered Saline (PBS)

-

Human TNF-α ELISA Kit

-

Human IL-1β ELISA Kit

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Isolation of PBMCs:

-

Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to the manufacturer's protocol.

-

Wash the isolated PBMCs twice with sterile PBS.

-

Resuspend the cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Determine cell viability and concentration using a hemocytometer and trypan blue exclusion.

-

-

Cell Seeding:

-

Seed the PBMCs into a 96-well plate at a density of 2 x 10^5 cells/well in a final volume of 100 µL.

-

Incubate the plate for 2 hours at 37°C in a 5% CO2 incubator to allow the monocytes to adhere.

-

-

Compound Treatment:

-

Prepare serial dilutions of FR167653 in culture medium. A typical concentration range to test would be from 1 nM to 10 µM.

-

Gently remove the medium from the wells and add 100 µL of the FR167653 dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Pre-incubate the cells with the compound for 1 hour at 37°C.

-

-

LPS Stimulation:

-

Prepare a stock solution of LPS in sterile PBS.

-

Add 10 µL of LPS solution to each well to a final concentration of 100 ng/mL. Do not add LPS to the negative control wells.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Supernatant Collection:

-

After incubation, centrifuge the plate at 400 x g for 5 minutes.

-

Carefully collect the cell culture supernatant from each well without disturbing the cell layer.

-

Store the supernatants at -80°C until analysis.

-

-

Cytokine Measurement by ELISA:

-

Quantify the concentration of TNF-α and IL-1β in the collected supernatants using commercially available ELISA kits.

-

Follow the manufacturer's instructions for the ELISA procedure.

-

-

Data Analysis:

-

Calculate the percentage inhibition of cytokine production for each concentration of FR167653 compared to the LPS-stimulated vehicle control.

-

Determine the IC50 value by plotting the percentage inhibition against the log concentration of FR167653 and fitting the data to a four-parameter logistic curve.

-

Protocol 2: p38 MAPK Phosphorylation Assay by Western Blot

This protocol provides a method to directly assess the inhibitory effect of FR167653 on the activation of p38 MAPK by measuring its phosphorylation status.

Materials:

-

FR167653

-

THP-1 cells (or other suitable cell line)

-

RPMI 1640 medium with supplements

-

Lipopolysaccharide (LPS)

-

Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-p38 MAPK (Thr180/Tyr182) and anti-total-p38 MAPK

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Culture THP-1 cells in RPMI 1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Seed the cells in 6-well plates at a density of 1 x 10^6 cells/well and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of FR167653 for 1 hour.

-

-

LPS Stimulation:

-

Stimulate the cells with 1 µg/mL of LPS for 15-30 minutes.

-

-

Cell Lysis:

-

Wash the cells with ice-cold PBS.

-

Add 100 µL of ice-cold lysis buffer to each well and scrape the cells.

-

Incubate the lysates on ice for 30 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatants.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay.

-

-

Western Blotting:

-

Normalize the protein concentration of all samples.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Strip the membrane and re-probe with an antibody against total p38 MAPK for loading control.

-

-

Data Analysis:

-

Quantify the band intensities for phospho-p38 MAPK and total p38 MAPK.

-

Normalize the phospho-p38 MAPK signal to the total p38 MAPK signal.

-

Calculate the percentage inhibition of p38 MAPK phosphorylation for each FR167653 concentration.

-

References

- 1. The journey of p38 MAP kinase inhibitors: From bench to bedside in treating inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Comparison of suppressive effects of a new anti-inflammatory compound, FR167653, on production of PGE2 and inflammatory cytokines, human monocytes, and alveolar macrophages in response to endotoxin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Anti-inflammatory potency of FR167653, a p38 mitogen-activated protein kinase inhibitor, in mouse models of acute inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for FR167653 in Mouse Models of Inflammation

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of FR167653, a specific p38 mitogen-activated protein kinase (MAPK) inhibitor, in various mouse models of inflammation. The protocols and data presented are compiled from peer-reviewed scientific literature to guide researchers in designing and conducting their own in vivo studies.

Introduction

FR167653 is a potent and selective inhibitor of p38 MAPK, a key enzyme in the signaling cascade that leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1] By targeting p38 MAPK, FR167653 has demonstrated significant anti-inflammatory effects in a range of preclinical models, making it a valuable tool for studying inflammatory processes and for the development of novel anti-inflammatory therapeutics.

Mechanism of Action: p38 MAPK Inhibition